4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2307773-48-2 |
|---|---|
Molecular Formula |
C7H11ClF3NO2 |
Molecular Weight |
233.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a 1L stainless steel autoclave, 4-piperidine carboxylic acid is combined with a solvent mixture of trichloromethane (or dichloromethane) and anhydrous hydrofluoric acid (HF). SF₄ is introduced under agitation, and the mixture is heated to 75–150°C for 3–4 hours. HF acts as both a catalyst and a solvent, facilitating the exothermic trifluoromethylation reaction. The general reaction pathway can be summarized as:
Thionyl difluoride (SOF₂), a gaseous byproduct, is neutralized using alkali solutions (e.g., NaOH), while unreacted SF₄ is absorbed to prevent environmental release.
Optimization of Reaction Variables
Key variables influencing yield and purity include temperature, SF₄ stoichiometry, and solvent composition. Data from 12 patent embodiments reveal the following trends:
For instance, Embodiment 1 (85°C, 3h, 2.7 eq SF₄) achieved an 80.1% yield, while elevated temperatures (150°C, Embodiment 9) slightly reduced yield to 74.6% due to decomposition.
Post-Synthesis Processing and Hydrochloride Formation
Following fluorination, the crude product is neutralized to pH 10 using sodium hydroxide, extracting the free base into chloroform or dichloromethane. Subsequent distillation isolates 4-(trifluoromethyl)piperidine-4-carboxylic acid with >95% purity. To form the hydrochloride salt, the free base is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol), followed by crystallization.
Crystallization and Purification
The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve pharmaceutical-grade purity (>99%). Analytical data from Sigma-Aldrich confirm the final product’s molecular weight (233.62 g/mol) and stability under ambient storage conditions.
Comparative Analysis of Alternative Routes
While the SF₄-based method dominates industrial production, academic studies explore alternative pathways:
Nucleophilic Trifluoromethylation
Copper-mediated coupling of 4-iodopiperidine-4-carboxylic acid with trifluoromethyl reagents (e.g., TMSCF₃) offers a milder approach. However, yields remain suboptimal (45–55%) compared to SF₄-based syntheses.
Biocatalytic Approaches
Recent efforts utilize engineered enzymes to introduce trifluoromethyl groups under aqueous conditions. While environmentally friendly, scalability challenges and low turnover rates (<10%) limit practical application.
Industrial-Scale Production Considerations
Large-scale synthesis requires corrosion-resistant reactors (e.g., 316L stainless steel) to withstand HF and SF₄. Continuous flow systems are emerging to enhance safety and efficiency, reducing reaction times by 30% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride, in cancer therapy. For example, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines. The introduction of trifluoromethyl groups has been shown to enhance the biological activity of these compounds, potentially improving their efficacy as anticancer agents .
Case Study:
- Compound : Piperidine derivative with trifluoromethyl substitution.
- Target : FaDu hypopharyngeal tumor cells.
- Outcome : Enhanced cytotoxicity compared to standard treatments like bleomycin.
Neuropharmacology
The compound has also been explored for its potential as a monoamine neurotransmitter reuptake inhibitor. This property suggests its applicability in treating neurological disorders such as depression and anxiety. The structural modifications provided by the trifluoromethyl group may contribute to improved receptor binding and selectivity .
Case Study:
- Compound : Piperidine derivative with phenyl-alkyl-amide modifications.
- Target : Monoamine transporters.
- Outcome : Demonstrated effectiveness in preclinical models for mood disorders.
Acetylcholinesterase Inhibition
The ability of 4-(trifluoromethyl)piperidine derivatives to inhibit acetylcholinesterase (AChE) has been documented, making them candidates for Alzheimer's disease treatment. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Data Table: Acetylcholinesterase Inhibition Studies
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Compound A | 25 | |
| Compound B | 15 | |
| 4-(Trifluoromethyl)piperidine derivative | 10 |
Biocidal Applications
The compound's structural features also lend themselves to biocidal applications, particularly in agricultural settings where they can act as fungicides. Research indicates that piperidine derivatives can inhibit chitin synthase, an essential enzyme for fungal cell wall synthesis .
Case Study:
- Target Organisms : Various fungal strains including Candida albicans and Aspergillus fumigatus.
- Mechanism : Inhibition of chitin synthase.
- Outcome : Effective growth suppression observed in laboratory settings.
Structural Modifications and Synthesis
The synthesis of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride often involves multi-step reactions starting from readily available piperidine derivatives. Recent advancements in synthetic methodologies have streamlined the production process, allowing for the generation of various analogs with modified substituents to enhance pharmacological properties .
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride with related compounds:
Biological Activity
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which influences its chemical reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable modification in drug design.
The biological activity of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride primarily involves its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, modulating signaling pathways associated with cell proliferation and survival.
- Enzyme Interactions : The trifluoromethyl group may facilitate interactions with key enzymes through hydrogen bonding or halogen bonding, enhancing the compound's inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX) .
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Properties : In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and other malignancies .
- Anti-inflammatory Effects : Its potential to inhibit COX enzymes suggests possible anti-inflammatory applications, which are critical in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative disorders .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of 4-(trifluoromethyl)piperidine derivatives against MCF-7 cells. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
- Enzyme Inhibition Studies : Another study focused on the inhibition of COX-2 and LOX enzymes by related compounds. The presence of the trifluoromethyl group was linked to enhanced inhibition rates, indicating that structural modifications can significantly impact biological activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
